molecular formula C5H2F2LiNO3 B13463507 Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13463507
M. Wt: 169.0 g/mol
InChI Key: BFOIIDZZSFUVSG-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that combines lithium with a difluoromethyl-substituted oxazole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base to introduce the difluoromethyl group onto the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .

Properties

Molecular Formula

C5H2F2LiNO3

Molecular Weight

169.0 g/mol

IUPAC Name

lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1

InChI Key

BFOIIDZZSFUVSG-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-]

Origin of Product

United States

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